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Introduction
ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis

(CME).[1][2][3] It functions by directly targeting the N-terminal domain of the clathrin heavy

chain (CHC), a key protein in the formation of clathrin-coated pits and vesicles.[2][4] Unlike its

parent compound, ES9, ES9-17 is a non-protonophoric inhibitor, meaning it does not disrupt

cellular pH, making it a more specific tool for studying CME.[5][6] This document provides

detailed application notes and protocols for utilizing ES9-17 in the investigation of receptor-

mediated endocytosis.

Mechanism of Action
ES9-17 inhibits clathrin-mediated endocytosis by binding to the clathrin heavy chain.[2][3] This

interaction prevents the proper assembly and function of clathrin-coated pits, which are

essential for the internalization of a wide variety of cargo, including cell surface receptors,

nutrients, and pathogens. The inhibition of CME by ES9-17 has been demonstrated in both

plant and mammalian cells.[1][2][5]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties

of ES9-17.
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Table 1: In Vitro and In Cellulo Efficacy of ES9-17

Parameter Species/Cell Line Value Reference

EC50 for FM4-64

uptake inhibition
Arabidopsis thaliana 13 µM [1][5][7]

EC50 for Transferrin

uptake inhibition
HeLa cells 17.2 µM [2]

EC50 for CHC binding

(ITDRF CETSA)
Arabidopsis thaliana 123 ± 1.13 µM [8]

Table 2: Physicochemical Properties of ES9-17

Property Value Reference

Molecular Formula C10H8BrNO2S2 [5]

Molecular Weight 318.21 g/mol [5]

CAS Number 55854-43-8 [5]

Solubility
DMSO: 125 mg/mL (392.82

mM)
[1][9]

Storage Store at 2°C - 8°C [5]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the clathrin-mediated endocytosis pathway and a general

experimental workflow for studying its inhibition by ES9-17.
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Caption: Clathrin-Mediated Endocytosis Pathway and Inhibition by ES9-17.
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Caption: General Experimental Workflow for Studying CME Inhibition.

Experimental Protocols
Protocol 1: Transferrin Uptake Assay in HeLa Cells
This protocol is adapted for the use of ES9-17 to study the inhibition of transferrin uptake, a

classic marker for clathrin-mediated endocytosis, in HeLa cells.

Materials:

HeLa cells

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Serum-free DMEM

Bovine Serum Albumin (BSA)

ES9-17 (stock solution in DMSO)

Alexa Fluor-conjugated Transferrin (Tfn-AF)

Phosphate Buffered Saline (PBS)

Paraformaldehyde (PFA)

Mounting medium with DAPI

Procedure:

Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate at a density that will

result in 50-70% confluency on the day of the experiment.
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Serum Starvation: On the day of the experiment, wash the cells twice with warm PBS and

then incubate in serum-free DMEM for 30-60 minutes at 37°C to upregulate transferrin

receptor expression.

Inhibitor Treatment: Prepare working solutions of ES9-17 in serum-free DMEM. A typical final

concentration to achieve significant inhibition is 30 µM.[1][9] For the control, prepare a similar

solution with the same concentration of DMSO. Aspirate the starvation medium and add the

ES9-17 or DMSO-containing medium to the cells. Incubate for 30 minutes at 37°C.

Transferrin Uptake: Add Tfn-AF to the wells to a final concentration of 25-50 µg/mL. Incubate

for 15-30 minutes at 37°C to allow for internalization.

Washing: To remove non-internalized transferrin, place the plate on ice and wash the cells

three times with ice-cold PBS.

Acid Wash (Optional): To remove any surface-bound transferrin, briefly wash the cells with a

pre-chilled acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) for 1-2 minutes on

ice, followed by two washes with ice-cold PBS.

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on glass

slides using a mounting medium containing DAPI for nuclear counterstaining.

Imaging and Analysis: Visualize the cells using a confocal microscope. Quantify the

intracellular fluorescence intensity of Tfn-AF in at least 50-100 cells per condition. The

reduction in fluorescence in ES9-17-treated cells compared to the DMSO control indicates

the inhibition of transferrin uptake.

Protocol 2: FM4-64 Uptake Assay in Arabidopsis thaliana
Root Epidermal Cells
This protocol details the use of ES9-17 to inhibit the uptake of the lipophilic styryl dye FM4-64,

a marker for general endocytosis, in the root tips of Arabidopsis thaliana seedlings.

Materials:
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5-7 day old Arabidopsis thaliana seedlings grown vertically on half-strength Murashige and

Skoog (MS) agar plates.

Liquid half-strength MS medium

ES9-17 (stock solution in DMSO)

FM4-64 (stock solution in DMSO)

Confocal microscope

Procedure:

Seedling Preparation: Gently transfer Arabidopsis seedlings from the agar plate to a multi-

well plate containing liquid half-strength MS medium.

Inhibitor Treatment: Prepare a working solution of ES9-17 in liquid MS medium. A final

concentration of 30 µM is recommended for significant inhibition.[8] For the control, use a

medium with an equivalent amount of DMSO. Incubate the seedlings in the ES9-17 or

DMSO solution for 30 minutes.

FM4-64 Staining: Add FM4-64 to the wells to a final concentration of 2-5 µM.

Uptake: Incubate the seedlings in the FM4-64 and inhibitor solution for 5-10 minutes on ice

to allow the dye to label the plasma membrane, followed by a 30-60 minute incubation at

room temperature to allow for internalization.

Washing: Gently transfer the seedlings to fresh liquid MS medium without FM4-64 and the

inhibitor to wash away excess dye.

Mounting and Imaging: Mount the seedlings in a drop of liquid MS on a microscope slide.

Immediately visualize the root epidermal cells using a confocal microscope.

Analysis: Acquire images of the root tips. Quantify the number and intensity of intracellular

FM4-64-positive puncta (endosomes). A significant reduction in the number and intensity of

these puncta in ES9-17-treated roots compared to the DMSO control indicates the inhibition

of endocytosis.
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Protocol 3: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in

a cellular context. This protocol provides a general framework for assessing the engagement of

ES9-17 with the clathrin heavy chain.

Materials:

Cell culture (e.g., HeLa cells or Arabidopsis cell suspension culture)

ES9-17

DMSO

PBS

Lysis buffer with protease inhibitors

Apparatus for heat treatment (e.g., PCR cycler)

SDS-PAGE and Western blotting reagents

Anti-clathrin heavy chain antibody

Procedure:

Cell Treatment: Treat the cells with ES9-17 (e.g., 100 µM) or DMSO as a control for a

specified time (e.g., 1 hour) at 37°C.

Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of

temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room

temperature.

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,

20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the protein

concentration. Perform SDS-PAGE and Western blotting using an antibody specific for the

clathrin heavy chain.

Analysis: Quantify the band intensities for the clathrin heavy chain at each temperature for

both ES9-17 and DMSO-treated samples. Plot the relative amount of soluble CHC as a

function of temperature. A shift in the melting curve to a higher temperature in the presence

of ES9-17 indicates that the compound binds to and stabilizes the clathrin heavy chain.

Troubleshooting and Considerations
Solubility: ES9-17 is soluble in DMSO. Ensure that the final concentration of DMSO in the

cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Toxicity: While ES9-17 is less toxic than its precursor ES9, it is advisable to perform a cell

viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal non-toxic

concentration for your specific cell type and experimental duration.

Reversibility: The inhibitory effect of ES9-17 on CME has been shown to be reversible.[8] To

test for reversibility, wash out the compound and monitor the recovery of endocytic activity

over time.

Specificity: ES9-17 is a specific inhibitor of clathrin-mediated endocytosis. However, as with

any inhibitor, it is good practice to include appropriate controls and potentially use

complementary approaches (e.g., siRNA-mediated knockdown of CHC) to confirm the

specificity of the observed effects.

Conclusion
ES9-17 is a valuable pharmacological tool for the acute and reversible inhibition of clathrin-

mediated endocytosis. Its specificity for the clathrin heavy chain and its non-protonophoric

nature make it superior to other available inhibitors for dissecting the intricate processes of

receptor-mediated endocytosis in a variety of biological systems. The protocols and data

presented here provide a comprehensive guide for researchers to effectively utilize ES9-17 in

their studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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